3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0738167
InChI:
InChI=1S/C22H26N2O4/c1-2-12-27-19-10-8-16(9-11-19)22(26)24-18-6-3-5-17(14-18)21(25)23-15-20-7-4-13-28-20/h3,5-6,8-11,14,20H,2,4,7,12-13,15H2,1H3,(H,23,25)(H,24,26)
SMILES:
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Molecular Formula:
C22H26N2O4
Molecular Weight:
382.5 g/mol
3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
CAS No.:
Cat. No.: VC0738167
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O4 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-3-[(4-propoxybenzoyl)amino]benzamide |
| Standard InChI | InChI=1S/C22H26N2O4/c1-2-12-27-19-10-8-16(9-11-19)22(26)24-18-6-3-5-17(14-18)21(25)23-15-20-7-4-13-28-20/h3,5-6,8-11,14,20H,2,4,7,12-13,15H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | VARGUTNXIJGVSC-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
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